2-Amino-3-bromo-5-(trifluoromethyl)phenol
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Overview
Description
2-Amino-3-bromo-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF3NO. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-Amino-5-(trifluoromethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-3-bromo-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino and phenol groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-(trifluoromethyl)phenol
- 2-Amino-3-bromo-4-(trifluoromethyl)phenol
- 2-Amino-3-chloro-5-(trifluoromethyl)phenol
Uniqueness
2-Amino-3-bromo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts unique electronic properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H5BrF3NO |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2 |
InChI Key |
AMVIAFUHAWPKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Br)C(F)(F)F |
Origin of Product |
United States |
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